Vancomycin CDP-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a tricyclic glycopeptide antibiotic. This compound is formed by the hydrolytic loss of ammonia from vancomycin, resulting in a compound with two carboxyl groups. Unlike vancomycin, this compound is biologically inactive .
Mechanism of Action
Target of Action
Vancomycin CDP-1 is a biologically inactive crystalline degradation product of Vancomycin . The primary target of Vancomycin is the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria . By binding to these termini, Vancomycin prevents their incorporation into the bacterial cell wall . This interaction is crucial for the antibacterial activity of Vancomycin .
Mode of Action
Vancomycin works by inhibiting cell wall synthesis in bacteria . It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathway affected by Vancomycin involves the synthesis of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall precursor units, Vancomycin prevents these units from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Vancomycin is a large glycopeptide compound with a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Vancomycin to protein has been reported to range from 10% to 50% .
Result of Action
As this compound is a biologically inactive degradation product of Vancomycin It has been found that cdp-1 can cross-react with anti-vancomycin antibodies, leading to high results, especially in patients with kidney injury .
Action Environment
The stability of Vancomycin and its degradation products can be influenced by the environment. For instance, a stable, ready-to-use, room-temperature aqueous solution of Vancomycin has been developed, where Trp inhibits CDP-1 degradation products by forming noncovalent, reversible, and dissociable molecular complexes via hydrophobic interaction with Vancomycin . This suggests that the action, efficacy, and stability of Vancomycin and its degradation products can be influenced by factors such as temperature and the presence of other compounds .
Preparation Methods
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Vancomycin CDP-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although these are less common.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Vancomycin CDP-1 has several scientific research applications:
Biology: Although biologically inactive, this compound serves as a model compound for studying the degradation pathways of glycopeptide antibiotics.
Industry: This compound is used in the development of new chiral separation techniques and materials.
Comparison with Similar Compounds
Vancomycin CDP-1 is structurally similar to vancomycin but differs in its biological activity. Similar compounds include:
Vancomycin: The parent compound, which is biologically active and used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different structure.
Ristocetin A: A glycopeptide antibiotic with primary amine groups, unlike the secondary amine functionality in vancomycin. This compound is unique due to its formation through hydrolytic degradation and its use in chiral separation techniques.
Properties
IUPAC Name |
49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMARHJAPWBNFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74Cl2N8O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55598-85-1 |
Source
|
Record name | Vancomycin CDP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.